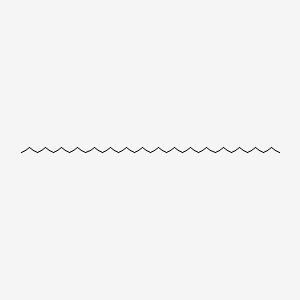

Tritriacontane

Overview

Description

Tritriacontane is a saturated hydrocarbon with the molecular formula C33H66. It is a member of the alkane family and is composed of 33 carbon atoms and 66 hydrogen atoms. It is an important industrial chemical that is used in the production of lubricants, fuel additives, and surfactants. It is also used in the synthesis of other compounds such as polymers, pharmaceuticals, and fragrances. This compound is a colorless, odorless, and tasteless liquid at room temperature and has a high boiling point of 446 °C.

Scientific Research Applications

Phase Transitions in Crystals of Chain Molecules

Research by Ewen, Strobl, and Richter (1980) in Faraday Discussions of The Chemical Society studied n-Tritriacontane (n-C33H68), revealing its three solid–solid phase transitions before melting. They employed techniques like X-ray scattering and Raman spectroscopy, uncovering defect structures and molecular motions in its four modifications. This study contributes to understanding the phase behavior of chain molecules like Tritriacontane (Ewen, Strobl, & Richter, 1980).

Plant Growth Regulation with Triacontanol

Triacontanol (TRIA), related to this compound, is synthesized by plants and present in biological material. Studies by Ries and Stutte (1985) in Critical Reviews in Plant Sciences and others have found that TRIA can regulate various physiological and biochemical processes in plants, affecting crop yield. However, its commercial application in the U.S. has been inconsistent (Ries & Stutte, 1985).

TRIA as a Potent Plant Growth Regulator

Naeem, Khan, and Moinuddin (2012) in the Journal of Plant Interactions detailed TRIA's role in enhancing crop production, particularly in Asia. TRIA positively impacts growth, photosynthesis, protein synthesis, and nutrient uptake in various crops. The study highlights TRIA's ability to exploit the genetic potential of plants significantly (Naeem, Khan, & Moinuddin, 2012).

Triacontanol and Its Second Messenger in Plant Growth

Ries (1991) in Plant Physiology explored TRIA's growth-enhancing properties at nanomolar concentrations. They identified a second messenger, 9-β-l(+)-adenosine, in rice, which responds similarly to TRIA. This research sheds light on the molecular mechanisms behind TRIA's action in plant growth (Ries, 1991).

Triacontanol's Influence on Agricultural Practices

Research on triacontanol has extended to various agricultural practices. For instance, Mamat, Fontenot, and Newsom (1983) in HortScience found that triacontanol applied as a soil drench increased the height of Tabasco pepper seedlings. This demonstrates triacontanol's practical applications in enhancing crop growth (Mamat, Fontenot, & Newsom, 1983).

Biochemical Analysis

Biochemical Properties

Tritriacontane plays a role in biochemical reactions primarily as a structural component. It interacts with various enzymes and proteins involved in lipid metabolism. For instance, this compound can be metabolized by enzymes such as cytochrome P450 monooxygenases, which introduce oxygen into the hydrocarbon chain, leading to the formation of alcohols, aldehydes, and acids . These interactions are crucial for the compound’s integration into cellular lipid structures and its subsequent biochemical transformations.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the fluidity and permeability of cell membranes due to its hydrophobic nature . This can impact the function of membrane-bound proteins and receptors, thereby altering cell signaling pathways. Additionally, this compound can modulate gene expression by interacting with nuclear receptors that regulate lipid metabolism genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can integrate into lipid bilayers, affecting membrane dynamics and protein function . This compound may also inhibit or activate enzymes involved in lipid metabolism, such as lipases and desaturases, by altering the lipid environment in which these enzymes operate . Changes in gene expression can occur through the activation of transcription factors that respond to lipid-derived signals .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo oxidation and other chemical transformations when exposed to light, heat, or reactive oxygen species . Long-term studies have shown that this compound can accumulate in cellular membranes, leading to alterations in membrane properties and cellular function over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can be incorporated into lipid structures without causing significant toxicity . At high doses, it can lead to adverse effects such as lipid accumulation in tissues, disruption of cellular membranes, and oxidative stress . Threshold effects have been observed, where a certain dosage level is required to elicit noticeable biochemical and physiological changes .

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism. It can be oxidized by cytochrome P450 enzymes to form various metabolites, including alcohols, aldehydes, and acids . These metabolites can further participate in metabolic pathways such as beta-oxidation, leading to the production of acetyl-CoA and other intermediates that enter the citric acid cycle . This compound’s metabolism can affect metabolic flux and the levels of various metabolites in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with lipid transport proteins and binding proteins . It can be incorporated into lipoproteins for transport in the bloodstream and distributed to various tissues, including adipose tissue and the liver . This compound’s hydrophobic nature allows it to accumulate in lipid-rich environments, affecting its localization and function .

Subcellular Localization

This compound is primarily localized in cellular membranes and lipid droplets . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . In membranes, this compound can affect membrane fluidity and the function of membrane-bound proteins . In lipid droplets, it can serve as a storage form of energy and a source of metabolic intermediates .

Properties

IUPAC Name |

tritriacontane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H68/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-33H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJUOAZFECLBOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H68 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075444 | |

| Record name | Tritriacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

4.02X10-11 mm Hg at 25 °C (Extrapolated) | |

| Record name | n-Tritriacontane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8363 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orthorhombic crystals from ether, benzene | |

CAS No. |

630-05-7 | |

| Record name | Tritriacontane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=630-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tritriacontane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tritriacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tritriacontane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRITRIACONTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y81Q52008 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Tritriacontane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8363 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

71.2 °C | |

| Record name | n-Tritriacontane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8363 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q1: What is the molecular formula and weight of tritriacontane?

A1: this compound has the molecular formula C33H68 and a molecular weight of 464.92 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) [, , , , ] is frequently employed for identification and quantification. Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) [, , ] provides detailed structural information. X-ray diffraction [, , ] reveals its crystalline structure.

Q3: What are the characteristic peaks observed in the mass spectrum of this compound?

A3: The mass spectrum of this compound exhibits characteristic peaks corresponding to the molecular ion (M+) at m/z 464 and fragment ions arising from the cleavage of carbon-carbon bonds along the alkane chain.

Q4: Does the crystal structure of this compound change with temperature?

A4: Yes, this compound exhibits solid-solid phase transitions with temperature changes, which have been studied using techniques like SAXS [] and positron annihilation [].

Q5: How does the crystal structure of this compound influence its properties?

A5: The crystal structure of this compound significantly influences its physical properties such as melting point, hardness, and solubility. For instance, the tightly packed molecules in the crystalline state contribute to its high melting point.

Q6: Where is this compound found in nature?

A6: this compound is a common constituent of epicuticular waxes found on the surface of plant leaves and stems, contributing to their protection and water regulation [, , , , , ]. It is also found in propolis, a resinous mixture collected by bees [].

Q7: Can this compound be used as a marker in biological studies?

A7: Yes, this compound and other n-alkanes serve as valuable markers for studying various biological processes. For example, they can be used to estimate herbage intake and digestibility in animals [, , ], trace molecular exchange at solid-liquid interfaces [], and differentiate plant populations [, ].

Q8: What is the role of this compound in the epicuticular waxes of plants?

A8: As a component of epicuticular wax, this compound contributes to the plant's defense against water loss, UV radiation, and pathogen attack. Its presence can vary depending on the plant species and environmental conditions [, , ].

Q9: How does light quality influence the this compound content in tobacco leaves?

A9: Research suggests that specific light wavelengths can influence the accumulation of this compound and other cuticular extracts in tobacco leaves, highlighting the influence of light on plant wax biosynthesis [].

Q10: Can the presence of this compound in propolis indicate environmental contamination?

A10: The detection of hopanes, along with this compound, in propolis samples suggests bees may collect petroleum derivatives from asphalt, raising concerns about environmental contamination and its impact on propolis composition [].

Q11: Has this compound been synthesized?

A11: Yes, this compound has been synthesized []. Researchers have developed specific synthetic routes to produce this long-chain alkane, often utilizing readily available starting materials and established organic reactions.

Q12: Why was the synthesis of the levorotatory enantiomer of this compound significant?

A12: The synthesis of the levorotatory enantiomer of 4-methylthis compound helped researchers compare its properties to phthiocerane, a hydrocarbon derived from the tubercle bacillus, to understand the stereochemistry of the natural product [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-N-(2-hydroxybutyl)-5-[(2-oxo-3,4-dihydro-1H-quinolin-5-yl)oxy]pentanamide](/img/structure/B1216548.png)

![10-[3-[Methyl-[3-[(8-oxo-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-10-yl)amino]propyl]amino]propylamino]-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-8-one](/img/structure/B1216566.png)

![1-(2-Chloro-6-fluoro-phenyl)-1,3-dihydrooxazolo[3,4-a]benzimidazole](/img/structure/B1216571.png)